Fmoc-O-Phospho-L-tyrosine

描述

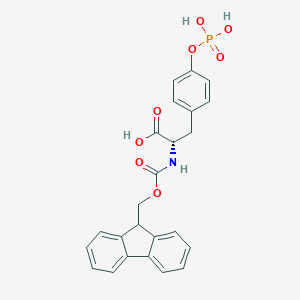

Fmoc-O-Phospho-L-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phosphate group attached to the hydroxyl group of the tyrosine residue. This modification makes it a valuable tool in the synthesis of phosphopeptides, which are essential for studying protein phosphorylation and signal transduction pathways.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-Phospho-L-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group, followed by the phosphorylation of the hydroxyl group. The process can be summarized as follows:

Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group, which is introduced through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate.

Phosphorylation: The hydroxyl group of the protected tyrosine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or di-tert-butyl N,N-diethylphosphoramidite, followed by oxidation with a suitable oxidizing agent like iodine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound.

化学反应分析

Types of Reactions: Fmoc-O-Phospho-L-tyrosine undergoes various chemical reactions, including:

Substitution Reactions: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed:

Substitution Reactions: The major products are phosphotyrosine derivatives with different substituents replacing the phosphate group.

Deprotection Reactions: The major product is the free amino form of phosphotyrosine.

科学研究应用

Peptide Synthesis

Fmoc-O-Phospho-L-tyrosine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that allows for the sequential addition of amino acids to form peptides. Its incorporation into peptides enables researchers to study the effects of phosphorylation on protein function.

Case Study: Caged Phosphorylated Peptides

A study demonstrated the synthesis of caged O-phosphorothioyl amino acids, including this compound, which can be incorporated into peptides. Upon UV irradiation, the caging group is removed, releasing the active phosphotyrosine residue. This method allows for precise temporal control over phosphorylation events in cellular systems, facilitating the investigation of kinase pathways and protein interactions in real-time .

Protein Interaction Studies

The ability of this compound to mimic natural phosphotyrosine residues makes it valuable for studying protein-protein interactions. Phosphorylation often alters the binding affinity and specificity of proteins, making it essential to understand these dynamics in cellular signaling.

Case Study: Investigation of SHP-2 Activation

Research involving microinjection experiments showed that site-specific incorporation of phosphotyrosine mimetics, such as this compound, could activate signaling pathways like MAP kinase in living cells. This finding underscores the importance of phosphorylation in regulating cellular responses and highlights how synthetic analogs can be used to probe these mechanisms .

Antibody Diluent and Standards

This compound has been employed as a diluent for anti-phosphotyrosine antibodies in various assays, including studies on sperm capacitation. Additionally, it serves as an amino acid standard in liquid chromatography with tandem mass spectrometry (LC-MS-MS) and two-dimensional thin-layer electrophoresis systems. These applications are crucial for analyzing phosphoamino acids and understanding their biological significance .

Cancer Research

The compound has shown potential as an anticancer agent due to its ability to inhibit cellular growth by activating protein tyrosine phosphatases. Studies indicate that O-phospho-L-tyrosine can sensitize renal carcinoma cells to chemotherapeutic agents, suggesting its utility in cancer treatment strategies .

Summary Table of Applications

作用机制

The mechanism of action of Fmoc-O-Phospho-L-tyrosine involves its incorporation into peptides and proteins, where it mimics the phosphorylated tyrosine residues found in natural proteins. These phosphorylated residues play a crucial role in signal transduction by serving as recognition sites for proteins containing phosphotyrosine-binding domains, such as Src homology 2 (SH2) and phosphotyrosine-binding (PTB) domains. The binding of these domains to phosphorylated tyrosine residues triggers downstream signaling events that regulate various cellular processes, including cell growth, differentiation, and apoptosis.

相似化合物的比较

Fmoc-O-Phospho-L-serine: Similar to Fmoc-O-Phospho-L-tyrosine, but with a phosphate group attached to the hydroxyl group of serine.

Fmoc-O-Phospho-L-threonine: Similar to this compound, but with a phosphate group attached to the hydroxyl group of threonine.

Uniqueness: this compound is unique due to its specific role in mimicking phosphorylated tyrosine residues, which are less abundant but highly significant in cellular signaling compared to phosphorylated serine and threonine residues. This makes it particularly valuable for studying tyrosine phosphorylation and its implications in various diseases.

生物活性

Fmoc-O-Phospho-L-tyrosine (Fmoc-Tyr(PO3H2)-OH) is a phosphotyrosine derivative that has gained significant attention in biochemical research due to its structural similarity to natural phosphotyrosine. This compound plays a crucial role in various biological processes, particularly in protein phosphorylation, which is essential for regulating cellular functions. Its unique properties make it an invaluable tool in the synthesis of therapeutic peptides and the study of protein interactions.

- Chemical Formula : C24H22NO8P

- Molecular Weight : 483.41 g/mol

- Structure : this compound features a fluorenylmethoxycarbonyl (Fmoc) protective group that enhances its stability and facilitates its incorporation into peptides during synthesis.

Biological Significance

This compound mimics the structure of naturally occurring phosphotyrosine, allowing researchers to explore its effects on signaling pathways and protein interactions. The incorporation of this modified amino acid into peptides can lead to enhanced efficacy and specificity in therapeutic applications.

Key Functions:

- Protein Phosphorylation : this compound is used to study the dynamics of protein phosphorylation, which is pivotal in regulating cellular activities such as growth, differentiation, and metabolism.

- Signal Transduction : It plays a role in signal transduction pathways by modulating protein-protein interactions, thereby influencing various cellular responses.

- Cancer Research : Studies have shown that phosphotyrosine derivatives can inhibit cell growth in cancer models, suggesting potential applications as anticancer agents. For instance, O-phospho-L-tyrosine has been found to inhibit the growth of renal and breast carcinoma cells by activating protein tyrosine phosphatases, leading to decreased tyrosine phosphorylation of key receptors involved in cell cycle regulation .

Case Studies

- Inhibition of Carcinoma Cell Growth :

- Targeted Monitoring of Tyrosine Phosphorylation :

- Synthesis of Phosphorylated Peptides :

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| O-Phospho-L-Tyrosine | Natural amino acid derivative | Naturally occurring; involved in signaling pathways |

| Fmoc-Tyrosine | Amino acid derivative | Lacks phosphate group; used primarily in peptide synthesis |

| Phosphotyrosine | Phosphate-containing amino acid | Directly involved in cellular signaling; less stable than Fmoc derivative |

| O-Diethylphosphate L-Tyrosine | Phosphate ester | Used as a monomer for polymers; different reactivity profile |

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXUJIHSMANWDW-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933206 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-O-phosphonotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147762-53-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-O-phosphonotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phosphotyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fmoc-O-Phospho-L-tyrosine facilitate the detection of Hg(II) ions?

A1: this compound acts as a substrate for the enzyme alkaline phosphatase. In the presence of this enzyme, this compound undergoes dephosphorylation. This dephosphorylation reaction is inhibited by Hg(II) ions. Therefore, the presence of Hg(II) ions hinders the formation of the dephosphorylated product. This product is crucial as it acts as both a reducing and stabilizing agent for the synthesis of gold nanoparticles (AuNPs). By monitoring the formation of AuNPs (through colorimetric analysis), the presence of Hg(II) can be indirectly detected. The lack of AuNP formation, or a decrease in their concentration, would indicate the presence of Hg(II) ions in the solution [].

Q2: What are the advantages of using an enzymatic approach for the synthesis of AuNPs in this detection method?

A2: The enzymatic synthesis of AuNPs using alkaline phosphatase and this compound offers several advantages for Hg(II) detection:

- High selectivity: Enzymes like alkaline phosphatase exhibit high substrate specificity, ensuring that the AuNP synthesis is primarily triggered by the dephosphorylation of this compound and is sensitive to its inhibition by Hg(II) []. This reduces the chances of false positives from other ions.

- Mild reaction conditions: Enzymatic reactions typically occur under mild conditions (room temperature, physiological pH), making the process easier to control and potentially more environmentally friendly compared to traditional chemical synthesis methods for AuNPs [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。